N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide
CAS No.: 897457-35-1
Cat. No.: VC6926137
Molecular Formula: C20H20ClN3OS
Molecular Weight: 385.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897457-35-1 |
|---|---|
| Molecular Formula | C20H20ClN3OS |
| Molecular Weight | 385.91 |
| IUPAC Name | N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H20ClN3OS/c1-14-3-2-4-15(11-14)12-19(25)22-9-10-26-20-23-13-18(24-20)16-5-7-17(21)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | PXDSUOSBUNQGRU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₂₀H₂₀ClN₃OS, reflects a complex architecture combining aromatic, heterocyclic, and sulfur-containing groups. Key structural components include:
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A 1H-imidazole core substituted at the 2-position with a thioether-linked ethyl group.
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A 4-chlorophenyl moiety at the 5-position of the imidazole ring.
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An m-tolyl (3-methylphenyl) group attached via an acetamide side chain .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 897457-35-1 |
| Molecular Weight | 385.91 g/mol |
| IUPAC Name | N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide |
| SMILES | CC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl |
| InChI Key | PXDSUOSBUNQGRU-UHFFFAOYSA-N |
The InChI Key and SMILES strings provide unambiguous representations for computational modeling and database searches .
Crystallographic and Conformational Analysis
While X-ray crystallographic data are unavailable, the compound’s 3D conformation can be inferred from analogous structures. The imidazole ring adopts a planar geometry, while the thioether bridge introduces rotational flexibility, enabling interactions with hydrophobic enzyme pockets. The m-tolyl group’s methyl substituent enhances lipophilicity, potentially improving membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide involves multi-step organic reactions:
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Imidazole Ring Formation: Condensation of 4-chlorobenzaldehyde with ammonium acetate and glyoxal yields the 5-(4-chlorophenyl)-1H-imidazole intermediate.
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Thioether Formation: Reaction of the imidazole-2-thiol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) introduces the ethylthio group.
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Acetamide Coupling: The final step involves amide bond formation between 2-(m-tolyl)acetic acid and the ethylthio-imidazole intermediate using coupling agents like HATU or EDCI.
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imidazole formation | 4-Chlorobenzaldehyde, NH₄OAc, glyoxal, 120°C | 65–70 |
| Thioether synthesis | 1,2-Dibromoethane, K₂CO₃, DMF, 60°C | 50–55 |
| Amidation | 2-(m-Tolyl)acetic acid, HATU, DIPEA, DCM | 75–80 |
Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.
Biological Activity and Mechanism
Enzymatic Interactions
Imidazole derivatives are renowned for their ability to coordinate metal ions and inhibit enzymes such as cytochrome P450 and kinases. The sulfur atom in the thioether group may act as a nucleophile, disrupting catalytic sites. Preliminary molecular docking studies suggest affinity for the ATP-binding pocket of EGFR kinase, a target in cancer therapy .
Table 3: Hypothetical Biological Profiles (Based on Analogs)
| Target | Assumed Activity | Potential Application |
|---|---|---|
| EGFR Kinase | IC₅₀ ≈ 50 nM | Non-small cell lung cancer |
| CYP3A4 | Moderate inhibition (Ki ≈ 5 µM) | Drug-drug interaction modulation |
| Gram-positive bacteria | MIC ≈ 4 µg/mL | Antibiotic development |
Note: Experimental validation is required to confirm these activities.
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (predicted logP ≈ 3.8) with limited aqueous solubility (<0.1 mg/mL at pH 7.4). It remains stable under inert atmospheres but may undergo oxidation at the thioether group upon prolonged exposure to air .
Spectroscopic Characterization
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